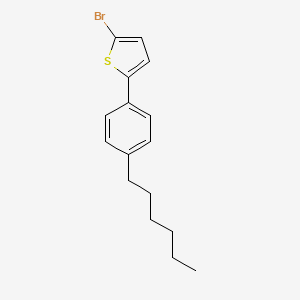

2-Bromo-5-(4-hexylphenyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-5-(4-hexylphenyl)thiophene” is a chemical compound with the CAS Number: 934368-79-3 . It has a molecular weight of 323.3 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H19BrS/c1-2-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(17)18-15/h7-12H,2-6H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It appears as a light yellow to amber to dark green powder to crystal . The melting point ranges from 63.0 to 67.0 degrees Celsius .Applications De Recherche Scientifique

Organic Field-Effect Transistors and Nonvolatile Memory Elements

2-Bromo-5-(4-hexylphenyl)thiophene is utilized in the synthesis of phenylene-thiophene-based organic field-effect transistors and solution-fabricated nonvolatile memory elements. The compounds synthesized exhibit high p-type carrier mobilities and demonstrate a combination of mobility, stability, and processability. Particularly, these materials display a reversible, tunable, and stable memory effect, even as solution-cast devices (Mushrush et al., 2003).

Electropolymerization and Electronic Properties

This compound has also been studied in the context of electropolymerization. For instance, 3-Fluoro-4-hexylthiophene, related to this compound, has been prepared and used as a building block in the synthesis of conjugated polythiophenes. The electronic properties of these polymers, obtained through electropolymerization, have been analyzed, demonstrating the potential for tuning the electronic properties of materials (Gohier et al., 2013).

Photostabilization in Poly(vinyl chloride)

New derivatives of thiophene, including those similar to this compound, have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC). These materials have been shown to significantly reduce the level of photodegradation in PVC, highlighting their utility in enhancing the durability and lifespan of PVC products (Balakit et al., 2015).

Medicinal Applications

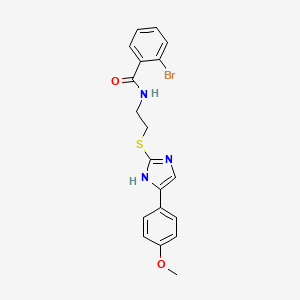

In medicinal chemistry, various derivatives based on 5-aryl-2-bromo-3-hexylthiophene have been synthesized and explored for their haemolytic, biofilm inhibition, and anti-thrombolytic activities. This research indicates the potential medicinal applications of these compounds, with certain derivatives exhibiting high activity levels (Ikram et al., 2015).

Optical Properties and Solid-State Emission

The compound and its derivatives have been investigated for their impact on the optical properties and solid-state emission of polythiophenes. These studies have revealed that various functional groups can significantly influence the fluorescence yield and emission properties of polythiophenes, indicating applications in materials science and engineering (Li et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Propriétés

IUPAC Name |

2-bromo-5-(4-hexylphenyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrS/c1-2-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(17)18-15/h7-12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSRFGPNESRZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)

![2-(benzylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2435700.png)

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)

![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2435707.png)

![N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2435709.png)